Tgfbr1-IN-1 - 2170830-26-7

Tgfbr1-IN-1

Catalog Number: EVT-3165595
CAS Number: 2170830-26-7
Molecular Formula: C23H17N5O2S
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tgfbr1-IN-1 is classified as a chemical inhibitor within the broader category of small molecule drugs. It specifically inhibits the kinase activity of TGFBR1, which is crucial for transmitting signals from TGF-β ligands that regulate numerous cellular processes including proliferation, differentiation, and apoptosis. The compound is derived from research focused on modulating TGF-β signaling to mitigate its pathological effects in various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tgfbr1-IN-1 typically involves several steps that may include:

  • Chemical Reactions: The synthesis begins with readily available precursors that undergo a series of chemical transformations such as alkylation, acylation, or cyclization.
  • Purification: After synthesis, the compound is purified using techniques like column chromatography or recrystallization to ensure high purity levels necessary for biological testing.
  • Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Specific details about the exact synthetic route may vary based on the research context but generally follow established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of Tgfbr1-IN-1 features a core scaffold that interacts with the ATP-binding site of TGFBR1. Key structural elements include:

  • Functional Groups: These may include aromatic rings, amines, or heterocycles that enhance binding affinity and specificity towards TGFBR1.
  • Molecular Weight: The molecular weight typically falls within the range suitable for small molecules (generally less than 500 Da).

The three-dimensional conformation can be analyzed using computational modeling techniques to predict binding interactions with TGFBR1.

Chemical Reactions Analysis

Reactions and Technical Details

Tgfbr1-IN-1 primarily functions through competitive inhibition of TGFBR1. The mechanism involves:

  • Binding Affinity: The compound binds to the ATP-binding site of TGFBR1, preventing ATP from binding and thus inhibiting downstream signaling.
  • Inhibition Studies: In vitro assays are conducted to determine the IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

These reactions are critical for understanding how effectively Tgfbr1-IN-1 can modulate TGF-β signaling pathways in various cellular contexts.

Mechanism of Action

Process and Data

The mechanism of action for Tgfbr1-IN-1 involves several key steps:

  1. Ligand Binding: Normally, when TGF-β ligands bind to TGFBR2, it activates the receptor complex.
  2. Receptor Activation: This leads to phosphorylation of TGFBR1 by TGFBR2.
  3. Inhibition by Tgfbr1-IN-1: By occupying the ATP-binding site on TGFBR1, Tgfbr1-IN-1 prevents its activation and subsequent phosphorylation of downstream signaling molecules such as SMAD proteins.

This inhibition ultimately disrupts the pro-fibrotic and pro-tumorigenic effects mediated by excessive TGF-β signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tgfbr1-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like DMSO (dimethyl sulfoxide) but may have limited solubility in water.
  • Stability: Stability studies indicate that it remains effective under physiological conditions but may require specific storage conditions to prevent degradation.
  • pKa Values: Understanding the pKa values helps predict its ionization state at physiological pH, which is crucial for its bioavailability.

These properties are essential for formulating the compound into a viable therapeutic agent.

Applications

Scientific Uses

Tgfbr1-IN-1 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: Given its role in inhibiting tumor-promoting pathways, it can be used in studies aimed at understanding tumor microenvironments or developing anti-cancer therapies.
  • Fibrosis Studies: The compound can also be utilized in models of fibrotic diseases to assess its efficacy in reducing fibrosis-related complications.
  • Drug Development: As a lead compound, it serves as a basis for developing more potent derivatives or analogs with improved pharmacological profiles.

Research continues to explore these applications, highlighting the importance of targeting TGFBR1 in various pathological conditions.

Introduction to TGFBR1 Signaling and Therapeutic Targeting

Role of TGFBR1 in TGF-β Signaling Pathways

Transforming Growth Factor Beta Receptor 1 (TGFBR1), also known as ALK5, serves as the central signaling engine in the TGF-β pathway, a critical regulator of cellular homeostasis with profound implications in development, tissue repair, and disease pathogenesis. This transmembrane serine/threonine kinase receptor, encoded on chromosome 9q22.33 in humans, operates through a tightly regulated activation mechanism. TGF-β ligands (primarily isoforms 1, 2, and 3) initiate signaling by binding to TGFBR2, which subsequently recruits and phosphorylates TGFBR1 at the glycine-serine-rich (GS) domain within its intracellular region. This phosphorylation event releases the inhibitory protein FKBP12, enabling TGFBR1's kinase activity [1] [5].

Activated TGFBR1 propagates signals through two primary cascades:

  • Canonical Smad Pathway: TGFBR1 phosphorylates receptor-regulated Smads (R-Smads: Smad2/3), facilitating their complex formation with Smad4. This trimeric complex translocates to the nucleus, regulating transcription of target genes involved in cell cycle arrest (e.g., p21, p15), apoptosis, and extracellular matrix (ECM) production [1] [10].
  • Non-Canonical Pathways: TGFBR1 activates SMAD-independent signaling cascades, including MAPK (ERK, JNK, p38), PI3K/AKT, and RhoA/ROCK pathways. These contribute to epithelial-mesenchymal transition (EMT), cell migration, and immune modulation [8] [10].

Structural studies reveal TGFBR1's kinase domain (residues 198–503) contains a unique ATP-binding pocket and activation loop. The crystal structure (PDB: 5E8W) shows how inhibitors like staurosporine bind competitively at this site, blocking kinase activity [9].

Table 1: Core Components of TGF-β Signaling Involving TGFBR1

ComponentFunctionInteraction with TGFBR1
TGF-β Ligands (1/2/3)Initiate receptor activationBind TGFBR2, enabling recruitment of TGFBR1
TGFBR2Constitutively active kinasePhosphorylates TGFBR1 at GS domain
FKBP12Regulatory proteinBinds unphosphorylated GS domain, inhibiting TGFBR1
Smad2/3Signal transducersDirect substrates of TGFBR1 kinase
Smad4Co-SmadForms complex with phosphorylated Smad2/3

Rationale for Targeting TGFBR1 in Disease Pathogenesis

Dysregulation of TGFBR1-mediated signaling is a hallmark of multiple pathologies, positioning it as a high-value therapeutic target:

  • Cancer: TGFBR1 exhibits dual roles in oncogenesis. Early in tumorigenesis, it acts as a tumor suppressor by inducing cell cycle arrest and apoptosis. However, in advanced cancers, mutations (e.g., TGFBR1 promoter hypermethylation) or functional attenuation (e.g., TGFBR16A polymorphism) compromise tumor-suppressive functions. The TGFBR16A variant, a 9-bp deletion in exon 1, reduces Smad3 phosphorylation by ~30%, increasing susceptibility to colorectal, breast, and ovarian cancers [3]. Conversely, overactive TGFBR1 drives metastasis via EMT, inducing loss of E-cadherin and upregulation of vimentin and N-cadherin [10] [8].

  • Fibrosis: TGFBR1 hyperactivation stimulates fibroblast-to-myofibroblast differentiation and excessive ECM deposition. Key fibrotic markers (α-SMA, fibronectin) are directly upregulated via Smad3-dependent transcription, contributing to organ fibrosis in lung, liver, and kidney [4] [8].

  • Connective Tissue Disorders: Germline TGFBR1 mutations cause Loeys-Dietz syndrome (LDS), characterized by aortic aneurysms and hypertelorism. Paradoxically, loss-of-function mutations amplify TGF-β signaling via compensatory SMAD activation, disrupting ECM homeostasis [1] [7].

Table 2: Diseases Linked to TGFBR1 Dysregulation and Molecular Mechanisms

Disease CategoryRepresentative ConditionsTGFBR1 DysregulationKey Pathogenic Pathways
CancerColorectal, breast, pancreaticLoss-of-function mutations (TGFBR1*6A), overexpressionImpaired Smad2/3 activation, EMT
FibrosisIPF, liver cirrhosis, CKDHyperactivationSmad3-mediated ECM overproduction
Genetic SyndromesLoeys-Dietz syndromeInactivating mutationsCompensatory non-canonical pathway surge

Emergence of Small-Molecule Inhibitors in TGFBR1 Modulation

The quest for TGFBR1 inhibitors has evolved through multiple generations, addressing limitations of biologic agents (e.g., antibodies, ligand traps) such as poor bioavailability and immunogenicity:

  • First-Generation Inhibitors: ATP-competitive kinase inhibitors like SD-208 and LY-2157299 (galunisertib) demonstrated proof-of-concept in blocking TGFBR1 autophosphorylation. Galunisertib, a dihydropyrrolopyrazole derivative, suppresses Smad2/3 phosphorylation (IC₅₀ = 56 nM) and attenuates metastasis in glioblastoma and pancreatic cancer models [2] [4].

  • Structural Optimization: X-ray crystallography (e.g., PDB 5E8W) revealed critical interactions between inhibitors and TGFBR1’s kinase domain. The hydrophobic pocket adjacent to the ATP-binding site allows for selective targeting over TGFBR2. Newer inhibitors (e.g., TEW-7197) exploit this to achieve >100-fold selectivity [2] [9].

  • Peptide-Based Approaches: Recent in silico-designed peptides disrupt TGFBR1-TGFBR2 complex formation. These 15–20mer peptides mimic receptor interfaces, reducing luciferase activity in HEK293T cells by >80% without cytotoxicity [6].

Tgfbr1-IN-1 represents a next-generation small-molecule inhibitor optimized for enhanced selectivity and pharmacokinetic properties. Its pyridine-imidazole core facilitates hydrogen bonding with His283 and Asp351 in TGFBR1’s kinase domain, conferring low-nanomolar potency [2].

Table 3: Evolution of TGFBR1-Targeted Therapeutic Modalities

ModalityExamplesMechanismAdvantagesLimitations
Small MoleculesGalunisertib, Tgfbr1-IN-1ATP-competitive kinase inhibitionOral bioavailability, CNS penetrationOff-target effects at high doses
Monoclonal AntibodiesFresolimumabLigand neutralizationHigh specificityPoor tissue penetration
Peptide InhibitorsIn silico-designed PIsDisrupt receptor heterocomplex formationLow cytotoxicityProteolytic instability
Antisense OligosTrabedersen (AP 12009)Suppress TGFBR1 mRNAGene-specific knockdownDelivery challenges

Properties

CAS Number

2170830-26-7

Product Name

Tgfbr1-IN-1

IUPAC Name

5-(1,3-benzothiazol-6-yl)-N-(4-hydroxyphenyl)-1-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

Molecular Formula

C23H17N5O2S

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C23H17N5O2S/c1-14-3-2-4-22(25-14)28-20(15-5-10-18-21(11-15)31-13-24-18)12-19(27-28)23(30)26-16-6-8-17(29)9-7-16/h2-13,29H,1H3,(H,26,30)

InChI Key

KCSAJXDPYPCGAE-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5

Canonical SMILES

CC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.